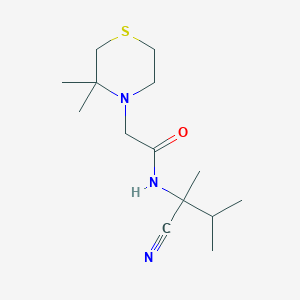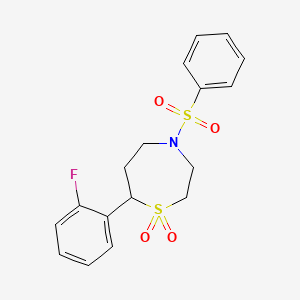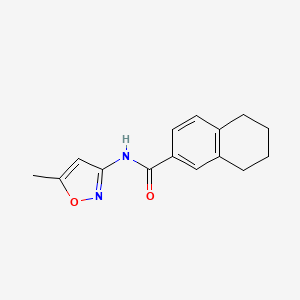![molecular formula C23H20N4O4 B2796015 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide CAS No. 1223861-17-3](/img/structure/B2796015.png)
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzodioxol ring, a pyrazolo[1,5-a]pyrazin ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxol and pyrazolo[1,5-a]pyrazin rings would likely contribute significantly to the compound’s properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxol and pyrazolo[1,5-a]pyrazin rings could potentially make it more hydrophobic .Applications De Recherche Scientifique
Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These compounds include pyrazole-acetamide derivatives like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, evaluated for their antioxidant capacity using various assays such as DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Bioactivity Against Bacteria and Algae : Synthesized derivatives of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides have demonstrated bioactivity against selected bacteria and algae. One such compound, 2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4dimethylphenyl)pyrazol-5-yl) acetamide, achieved a high yield and showed good bioactivity (Yu et al., 2020).
Potential Antipsychotic Agents : Research on compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide has revealed antipsychotic-like profiles in behavioral animal tests, offering insights into novel potential antipsychotic agents (Wise et al., 1987).
Insecticidal Properties : New derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and shown to have insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential of such compounds in agricultural applications (Fadda et al., 2017).
Antimicrobial Activities : Novel thiazole derivatives incorporating a pyrazole moiety at the 2nd position, like 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide, have shown significant anti-bacterial and anti-fungal activities. This includes compounds like 2-(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4phenylthiazol-2-yl)acetamide demonstrating high anti-bacterial activity (Saravanan et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines . The specific targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .
Mode of Action
This is often achieved by modulating the assembly of microtubules, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound likely affects the pathways involved in cell cycle progression and apoptosis. By interacting with its targets, it can disrupt the normal function of these pathways, leading to cell cycle arrest and the initiation of programmed cell death . The downstream effects of these disruptions can include reduced tumor growth and potentially, tumor regression.
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation and the induction of apoptosis in targeted cells . This can lead to a decrease in tumor size and potentially, the elimination of the tumor.
Analyse Biochimique
Biochemical Properties
Similar compounds with a benzodioxole moiety have shown activity against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide remains to be determined. It is possible that it may interact with biomolecules, inhibit or activate enzymes, and alter gene expression, similar to other compounds with a benzodioxole moiety .
Propriétés
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-15-4-3-5-17(10-15)24-22(28)13-26-8-9-27-19(23(26)29)12-18(25-27)16-6-7-20-21(11-16)31-14-30-20/h3-12H,2,13-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFYTGWNHMIAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2795932.png)
![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2795947.png)
![Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2795949.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2795951.png)
![3-(1H-1,3-benzodiazol-2-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)propanamide](/img/structure/B2795952.png)

![3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID](/img/structure/B2795954.png)
![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2795955.png)
